1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine
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Overview
Description
1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine is a compound that belongs to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused with a pyridine moiety. Imidazopyridines have garnered significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 2,3-diaminopyridine with various aldehydes or ketones under acidic or basic conditions. The reaction proceeds through the formation of an imidazole ring, followed by cyclization to form the imidazopyridine core . Industrial production methods often employ catalysts to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. As a GABA A receptor agonist, the compound binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission in the central nervous system . This mechanism is similar to that of other GABA A receptor modulators, which are used to treat conditions such as anxiety and epilepsy .
Comparison with Similar Compounds
1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine can be compared with other imidazopyridine derivatives, such as:
Ambien (Zolpidem): A well-known sedative-hypnotic used for the treatment of insomnia.
Miroprofen: An anti-inflammatory drug.
Zolimidine: A drug with anti-ulcer properties.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-(1-ethylimidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18N4/c1-4-16-10-5-6-14-7-9(10)15-12(16)11(13)8(2)3/h5-8,11H,4,13H2,1-3H3 |
InChI Key |
GNRYAGHBJKSRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=NC=C2)N=C1C(C(C)C)N |
Origin of Product |
United States |
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